Cas no 1807220-87-6 (4-Chloro-2-nitro-3-phenylpyridine)

4-Chloro-2-nitro-3-phenylpyridine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-nitro-3-phenylpyridine
-
- インチ: 1S/C11H7ClN2O2/c12-9-6-7-13-11(14(15)16)10(9)8-4-2-1-3-5-8/h1-7H
- InChIKey: WMVUSQDTQZILRT-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CN=C(C=1C1C=CC=CC=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 251
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 58.7
4-Chloro-2-nitro-3-phenylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029009747-250mg |
4-Chloro-2-nitro-3-phenylpyridine |
1807220-87-6 | 95% | 250mg |
$1,048.60 | 2022-03-31 | |
Alichem | A029009747-1g |
4-Chloro-2-nitro-3-phenylpyridine |
1807220-87-6 | 95% | 1g |
$3,068.70 | 2022-03-31 |
4-Chloro-2-nitro-3-phenylpyridine 関連文献
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
4-Chloro-2-nitro-3-phenylpyridineに関する追加情報
Introduction to 4-Chloro-2-nitro-3-phenylpyridine (CAS No. 1807220-87-6)
4-Chloro-2-nitro-3-phenylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1807220-87-6, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural features of 4-Chloro-2-nitro-3-phenylpyridine, including the presence of both chloro and nitro substituents on the pyridine ring, along with a phenyl group at the third position, contribute to its unique chemical properties and potential applications.
The synthesis of 4-Chloro-2-nitro-3-phenylpyridine involves a series of well-established organic reactions, typically starting from commercially available precursors such as 3-bromopyridine or 3-chloropyridine. The introduction of the nitro group at the 2-position is commonly achieved through nitration reactions, while the phenyl group is often installed via Suzuki or Buchwald-Hartwig coupling reactions. These synthetic pathways highlight the compound's versatility and its suitability for further functionalization, making it a valuable intermediate in the development of more complex molecules.
In recent years, 4-Chloro-2-nitro-3-phenylpyridine has been explored as a key building block in the synthesis of various pharmacologically active agents. Its structural motif is reminiscent of several known drugs that exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities. The electron-withdrawing nature of the chloro and nitro groups enhances electrophilic aromatic substitution reactions, allowing for further derivatization and tailoring of biological activity. This characteristic makes 4-Chloro-2-nitro-3-phenylpyridine an attractive candidate for medicinal chemists seeking to develop novel therapeutic compounds.
One particularly noteworthy application of 4-Chloro-2-nitro-3-phenylpyridine lies in its role as a precursor for kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By modifying the structure of 4-Chloro-2-nitro-3-phenylpyridine, researchers have been able to generate analogs that exhibit potent inhibitory effects on specific kinases. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are often overactive in cancer cells. The ability to fine-tune the electronic and steric properties of these derivatives through strategic substitutions has opened up new avenues for kinase-targeted drug discovery.
Another area where 4-Chloro-2-nitro-3-phenylpyridine has demonstrated utility is in the development of antimicrobial agents. The rise of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial compounds with unique mechanisms of action. The nitro group in 4-Chloro-2-nitro-3-phenylpyridine can be reduced to an amine, resulting in a compound with enhanced binding affinity to bacterial enzymes involved in DNA replication and repair. Such modifications have led to promising candidates for treating multidrug-resistant bacterial infections, underscoring the importance of this compound in addressing global health challenges.
The spectroscopic and analytical characterization of 4-Chloro-2-nitro-3-phenylpyridine is also critical for ensuring its purity and consistency in pharmaceutical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its molecular structure and assess its quality. These analytical methods provide detailed insights into the compound's chemical environment, helping researchers optimize synthetic routes and ensure that final products meet stringent regulatory standards.
From a computational chemistry perspective, 4-Chloro-2-nitro-3-phenylpyridine serves as an excellent model system for studying electronic structure and reactivity. Advanced computational methods such as density functional theory (DFT) have been used to predict its electronic properties, including frontier molecular orbitals (FMOs) and hydrogen bonding interactions. These predictions not only aid in understanding its reactivity but also guide experimental efforts by providing insights into potential reaction pathways and intermediates. Such computational studies are increasingly integral to modern drug discovery pipelines, enabling researchers to make data-driven decisions about molecular design.
The environmental impact of synthesizing and handling 4-Chloro-2-nitro-3-phenylpyridine is another important consideration. While this compound itself is not classified as hazardous under typical conditions, its synthesis involves reagents such as nitrating agents that require careful handling due to their potential hazards. Green chemistry principles have been applied to develop more sustainable synthetic routes for this compound, emphasizing the use of less toxic reagents and solvents, as well as catalytic methods that minimize waste generation. These efforts align with broader industry initiatives to reduce the environmental footprint of chemical manufacturing processes.
In conclusion,4-Chloro-2-nitro-(CAS No.) 1807220)-87-(6) represents a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it valuable for developing kinase inhibitors, antimicrobial agents,and other bioactive molecules. Advances in synthetic methodologies,analytical techniques,and computational chemistry continue to enhance our understanding and utilization of this compound,opening up new possibilities for therapeutic innovation. As research progresses,the role of compounds like 4-cholorophenypyridines will undoubtedly expand, contributing further to advancements in medicine and chemical science.
1807220-87-6 (4-Chloro-2-nitro-3-phenylpyridine) 関連製品
- 17002-55-0(2-Bis(3-Aminopropyl)aminoethanol)
- 852627-74-8(1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole)
- 2839138-62-2(3-(Hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride)
- 642092-85-1(4-(1-methyl-1H-imidazol-2-yl)sulfanylbutan-1-amine)
- 899988-86-4(4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide)
- 2679831-68-4(rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate)
- 90293-81-5(Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers))
- 2411248-13-8(N-({5H,6H,7H,8H-imidazo1,2-apyridin-5-yl}methyl)but-2-ynamide)
- 1805491-72-8(Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate)
- 1807071-14-2(Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate)



